molecular formula C18H20F2N2O B4370472 6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B4370472
M. Wt: 318.4 g/mol
InChI Key: JEOWRVFSQRWWME-UHFFFAOYSA-N
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Description

6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group, a difluoromethyl group, and a methylisoxazolo[5,4-b]pyridine core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring.

    Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.

    Addition of the difluoromethyl group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

    Methylation: The final step involves the methylation of the isoxazole ring using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.

    Interfering with nucleic acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

    6-(1-adamantyl)-4-(trifluoromethyl)-3-methylisoxazolo[5,4-b]pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.

    6-(1-adamantyl)-4-(chloromethyl)-3-methylisoxazolo[5,4-b]pyridine: The presence of a chloromethyl group can lead to different chemical and biological properties compared to the difluoromethyl derivative.

    6-(1-adamantyl)-4-(methyl)-3-methylisoxazolo[5,4-b]pyridine: This compound lacks the difluoromethyl group, which may result in different reactivity and applications.

Properties

IUPAC Name

6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-9-15-13(16(19)20)5-14(21-17(15)23-22-9)18-6-10-2-11(7-18)4-12(3-10)8-18/h5,10-12,16H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOWRVFSQRWWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine
Reactant of Route 6
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6-(1-adamantyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

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